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sodium 1H-1,2,3-benzotriazol-1-ylacetate Documentation Hub

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  • Product: sodium 1H-1,2,3-benzotriazol-1-ylacetate

Core Science & Biosynthesis

Foundational

sodium (benzotriazol-1-yl)acetate chemical structure and molecular weight

[1] Executive Summary Sodium (benzotriazol-1-yl)acetate is the sodium salt form of (benzotriazol-1-yl)acetic acid (CAS 4144-64-3).[1] While frequently conflated with "Sodium Benzotriazole" (a common corrosion inhibitor),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Sodium (benzotriazol-1-yl)acetate is the sodium salt form of (benzotriazol-1-yl)acetic acid (CAS 4144-64-3).[1] While frequently conflated with "Sodium Benzotriazole" (a common corrosion inhibitor), this compound represents a distinct structural entity featuring an acetate moiety attached to the triazole ring.

This guide delineates the physicochemical properties, synthesis pathways, and critical applications of Sodium (benzotriazol-1-yl)acetate, specifically focusing on its role as a synthetic auxin analog in agrochemistry and a peptidomimetic scaffold in pharmaceutical development.

Chemical Identity & Structural Analysis[1][2][3][4]

Structural Distinction

It is imperative to distinguish this compound from Sodium Benzotriazole (CAS 15217-42-2).[1] The target compound contains an acetic acid backbone linked to the N1-position of the benzotriazole ring, imparting unique solubility and steric properties.[1]

PropertyDataNotes
IUPAC Name Sodium 2-(1H-benzotriazol-1-yl)acetateN1-isomer is the thermodynamic product.[1]
Molecular Formula C₈H₆N₃O₂Na
Molecular Weight 199.14 g/mol Calculated from Parent Acid (177.[1]16) - H (1.[1]01) + Na (22.99).[1]
Parent Acid CAS 4144-64-3(Benzotriazol-1-yl)acetic acid.[1][2][3][4]
Solubility High (Water), Low (Non-polar organic solvents)Salt formation drastically increases aqueous solubility compared to the parent acid.[1]
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.[1]
Molecular Geometry

The benzotriazole moiety is planar.[1] The acetate tail at N1 introduces a flexible linker, allowing the carboxylate group to interact with biological targets (e.g., auxin binding proteins or enzyme active sites).[1]

  • N1 vs. N2 Isomerism: Alkylation of benzotriazole typically yields a mixture of N1- and N2-isomers.[1] The N1-isomer (chiral center absent, but chemically distinct environment) is generally the major product due to electronic stabilization, though separation protocols are often required during the precursor synthesis.[1]

Synthesis Protocol: From Precursor to Salt

Expert Insight: Direct purchase of the sodium salt is often difficult due to low commercial availability compared to the acid.[1] The standard laboratory protocol involves synthesizing the acid followed by stoichiometric neutralization.[1]

Reaction Pathway Visualization

SynthesisPathway BTA 1H-Benzotriazole (Precursor) Inter Intermediate: (Benzotriazol-1-yl)acetic acid BTA->Inter NaOH (aq), Reflux N-Alkylation ClAc Chloroacetic Acid (Alkylation Agent) ClAc->Inter Final Sodium (benzotriazol-1-yl)acetate (Final Salt) Inter->Final 1.0 eq NaOH Lyophilization NaOH Sodium Hydroxide (Neutralization)

Figure 1: Synthetic pathway for the generation of Sodium (benzotriazol-1-yl)acetate.

Detailed Methodology

Step 1: Synthesis of Parent Acid (N-Alkylation)

  • Reagents: Dissolve 1H-benzotriazole (1.0 eq) in 4M NaOH (aq).

  • Addition: Add chloroacetic acid (1.0 eq) slowly to the solution.

  • Reaction: Reflux the mixture for 2–4 hours. The reaction is driven by the nucleophilic attack of the benzotriazole nitrogen on the

    
    -carbon of the chloroacetic acid.[1]
    
  • Isolation: Cool the solution and acidify with HCl to pH 2.0. The (benzotriazol-1-yl)acetic acid will precipitate as a white solid.[1]

  • Purification: Recrystallize from water/ethanol to remove unreacted benzotriazole and the minor N2-isomer.

Step 2: Conversion to Sodium Salt

  • Stoichiometry: Suspend the purified acid (1.0 eq) in a minimum volume of HPLC-grade water.

  • Titration: Add 1.0 M NaOH dropwise while monitoring pH. Stop exactly at pH 7.4–8.0 to ensure complete deprotonation without excess alkalinity.[1]

  • Drying: The salt is thermally sensitive.[1] Remove water via lyophilization (freeze-drying) rather than rotary evaporation to obtain a fluffy, highly soluble powder.[1]

Applications & Mechanism of Action

Agrochemical: Synthetic Auxin Analog

Research indicates that benzotriazole derivatives possess auxin-like activity, mimicking indole-3-acetic acid (IAA).[1]

  • Mechanism: The benzotriazole ring mimics the indole ring of IAA, while the acetate side chain provides the necessary carboxylate for receptor binding.[1]

  • Utility: The sodium salt form is critical for hydroponic applications and foliar sprays where aqueous solubility is non-negotiable.[1] It is used to study root elongation and phytoremediation pathways.[1]

Pharmaceutical: Peptidomimetics & Linkers

In drug discovery, the (benzotriazol-1-yl)acetate motif serves as a bioisostere for tryptophan or phenylalanine derivatives.[1]

  • Linker Chemistry: The carboxylate group allows for facile coupling to amines (forming amides) using standard EDC/NHS coupling chemistries.[1]

  • Anticonvulsant Activity: Hydrazide derivatives of this scaffold have shown efficacy in inhibiting voltage-dependent sodium channels.[1]

Corrosion Inhibition (Specialized)

While less common than the parent benzotriazole, the acetate derivative forms stable coordination complexes with Copper (Cu) and Zinc (Zn).[1] The carboxylate group provides an additional anchoring point to the metal oxide surface, potentially improving film stability in acidic media.[1]

Quality Control & Characterization

To ensure the integrity of the synthesized salt, the following analytical validations are required:

MethodExpected ResultPurpose
1H NMR (D₂O) Singlet at ~5.3 ppm (CH₂); Multiplets at 7.4–8.0 ppm (Aromatic)Confirms structure and absence of organic solvents.[1]
pH (1% aq) 7.0 – 8.5Confirms correct stoichiometry of sodium salt formation.[1]
HPLC Single peak, retention time distinct from parent acidPurity assessment (>98% required for biological assays).[1]
Elemental Analysis Na content ~11.5%Verifies salt formation vs. free acid.[1]

References

  • PubChem. (2025).[1][2][5] 1H-Benzotriazol-1-ylacetic acid.[1][2][3][4][6] National Library of Medicine.[1][5] Retrieved from [Link]

  • LeFevre, G. H., et al. (2015).[1] Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis. Environmental Science & Technology.[1] Retrieved from [Link][7]

  • Jamkhandi, C. M., & Disouza, J. I. (2012).[1][8][9] Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Pochaiah, B., et al. (2013).[1][10] Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Exploratory

sodium 2-(1H-benzotriazol-1-yl)acetate safety data sheet SDS

This guide serves as a Technical Monograph and Safety Assessment for Sodium 2-(1H-benzotriazol-1-yl)acetate . Note to Researchers: This compound is frequently generated in situ or synthesized as a custom intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Monograph and Safety Assessment for Sodium 2-(1H-benzotriazol-1-yl)acetate .

Note to Researchers: This compound is frequently generated in situ or synthesized as a custom intermediate in medicinal chemistry campaigns (e.g., peptidomimetic synthesis or linker design). As a specific commercial SDS is often unavailable for this salt form, this guide utilizes Read-Across Toxicology —deriving safety parameters from the parent acid [2-(1H-benzotriazol-1-yl)acetic acid] and the benzotriazole core.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

This section defines the precise chemical entity, distinguishing it from the common corrosion inhibitor "Sodium Benzotriazole" (which lacks the acetate linker).

ParameterSpecification
Chemical Name Sodium 2-(1H-benzotriazol-1-yl)acetate
Parent Acid 2-(1H-benzotriazol-1-yl)acetic acid (CAS: 14903-42-5)
Molecular Formula C₈H₆N₃O₂Na
Molecular Weight ~199.14 g/mol
Solubility High (Water, DMSO, Methanol); Low (Dichloromethane, Hexanes)
Appearance White to off-white hygroscopic solid (crystalline or powder)
pKa (Parent Acid) ~3.8 (Carboxylic acid moiety)
Structural Logic

The compound consists of a benzotriazole ring attached at the N1 position to an acetate group.[1] The sodium salt form significantly enhances aqueous solubility compared to the parent acid, making it a preferred reagent for aqueous-phase coupling reactions or biological assays.

Hazard Identification & Risk Assessment (GHS)

Derived Classification based on Benzotriazole (CAS 95-14-7) and Acetic Acid derivatives.

GHS Classification[10][13][14]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[5]

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long lasting effects).

Mechanistic Toxicology
  • Benzotriazole Core: The benzotriazole moiety is a known aquatic toxicant and potential systemic toxin.[6][7] It can form stable complexes with transition metals (Cu, Zn) in biological systems, potentially inhibiting metalloenzymes.

  • Acetate Linker: The acetate group generally increases bioavailability/solubility but does not add significant toxicity compared to the core heterocycle.

  • Alkalinity: As a sodium salt of a weak acid, aqueous solutions will be slightly alkaline (pH 8–9), contributing to potential eye/mucous membrane irritation.

Synthesis & Preparation Protocol

For researchers requiring this compound for "just-in-time" use, the following protocol ensures high purity and safety.

Workflow Diagram: Synthesis & Isolation

SynthesisWorkflow Start Reagents: Benzotriazole + Chloroacetic Acid Step1 Step 1: Alkylation (aq. NaOH, 80°C, 4h) Start->Step1 Nucleophilic Sub. Step2 Step 2: Acidification (HCl to pH 2) Step1->Step2 Precipitation Step3 Step 3: Isolation (Filter Parent Acid) Step2->Step3 Purification Step4 Step 4: Salt Formation (Stoichiometric NaOH) Step3->Step4 Neutralization Final Product: Sodium 2-(1H-benzotriazol-1-yl)acetate Step4->Final Lyophilization

Caption: Step-wise synthesis from raw materials to the sodium salt, ensuring removal of unreacted benzotriazole.

Detailed Methodology
  • Alkylation: Dissolve Benzotriazole (1.0 eq) in 4M NaOH (2.2 eq). Add Chloroacetic acid (1.1 eq) slowly. Heat to 80°C for 4 hours.

    • Why: Excess base neutralizes the chloroacetic acid and deprotonates the benzotriazole to facilitate N-alkylation.

  • Acidification (Purification Checkpoint): Cool to room temperature. Acidify carefully with conc. HCl to pH 2. The parent acid [2-(1H-benzotriazol-1-yl)acetic acid] will precipitate.

    • Validation: Filter and wash with cold water. This step removes inorganic salts and unreacted water-soluble impurities.

  • Salt Formation: Resuspend the purified wet cake of the acid in water. Add exactly 1.0 equivalent of 1M NaOH dropwise until the solid dissolves and pH reaches ~7.5.

  • Drying: Lyophilize (freeze-dry) the solution to obtain the sodium salt as a fluffy white powder. Do not heat-dry, as this may cause decarboxylation.

Safe Handling & Engineering Controls

Barrier Selection Matrix

Benzotriazoles can penetrate standard nitrile gloves over time.

PPE TypeRecommendationRationale
Gloves Double Nitrile or Butyl Rubber Benzotriazole derivatives have moderate organic permeation. Double gloving (0.11 mm min thickness) provides >480 min breakthrough protection.
Respiratory P2/N95 Particulate Respirator Required when handling the lyophilized powder due to potential for dust inhalation and nasal irritation.
Eye Protection Chemical Goggles Safety glasses are insufficient if generating dust or working with concentrated alkaline solutions.
Engineering Controls
  • Fume Hood: All solid handling (weighing) must be performed inside a certified chemical fume hood.

  • Static Control: Dry organic salts can accumulate static charge. Use anti-static weighing boats and ground equipment during scale-up (>10g).

Emergency Response & Environmental Fate

Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Spill Spill/Release Type->Spill ActionEye Flush 15min (Lifting lids) Seek Medical Eye->ActionEye ActionSkin Wash Soap/Water Remove Clothing Monitor for Rash Skin->ActionSkin ActionSpill Wet Sweep (No Dust) Place in HazWaste Do NOT flush to drain Spill->ActionSpill

Caption: Immediate response protocols for exposure or environmental release.

Environmental Fate[16]
  • Persistence: Benzotriazole derivatives are generally resistant to biodegradation. They are considered "forever chemicals" in some aquatic contexts.

  • Disposal: Strictly prohibited from drain disposal. Collect all aqueous waste containing this compound and dispose of via high-temperature incineration.

References

  • Katritzky, A. R., et al. (1998). "Benzotriazole: A novel synthetic auxiliary." Chemical Reviews, 98(2), 409-548. Link

  • European Chemicals Agency (ECHA). (2023).[8] "Registration Dossier: 1H-Benzotriazole." ECHA CHEM.[9] Link

  • Sigma-Aldrich. (2024).[5] "Safety Data Sheet: 1H-Benzotriazole-1-acetic acid." Link

  • Cancilla, D. A., et al. (1997).[7] "Detection of benzotriazole and its derivatives in aircraft deicing fluids." Environmental Science & Technology, 31(10), 2928-2931. Link

  • PubChem. (2024). "Compound Summary: 2-(1H-Benzotriazol-1-yl)acetic acid." National Library of Medicine. Link

Sources

Foundational

physical properties of sodium 1H-1,2,3-benzotriazol-1-ylacetate

This guide provides an in-depth physicochemical and technical profile of Sodium 1H-1,2,3-benzotriazol-1-ylacetate , the sodium salt form of (1H-benzotriazol-1-yl)acetic acid. Editorial Note: In pharmaceutical and industr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical and technical profile of Sodium 1H-1,2,3-benzotriazol-1-ylacetate , the sodium salt form of (1H-benzotriazol-1-yl)acetic acid.

Editorial Note: In pharmaceutical and industrial contexts, this compound is frequently confused with "Sodium Benzotriazole" (CAS 15217-42-2). This guide explicitly distinguishes the two: we are characterizing the N-substituted acetic acid derivative (a functionalized scaffold), not the simple benzotriazole salt (a corrosion inhibitor).

Chemical Identity & Structural Integrity

This compound serves as a critical amphiphilic linker in drug discovery, particularly for designing antimicrobial and anticonvulsant agents. The sodium salt form is the primary vehicle for solubilizing the pharmacophore in aqueous biological assays.

PropertySpecification
Systematic Name Sodium 2-(1H-1,2,3-benzotriazol-1-yl)acetate
Parent Acid CAS 4144-64-3 (Reference Standard)
Salt CAS Not widely indexed (Generated in situ from 4144-64-3)
Molecular Formula C₈H₆N₃O₂Na
Molecular Weight 199.14 g/mol (Salt) / 177.16 g/mol (Acid)
Structural Motif Benzene-fused triazole ring N-linked to a carboxylate tail
Key Distinction NOT Sodium Benzotriazole (CAS 15217-42-2).[1][2] The acetate tail adds a reactive handle for conjugation.
Structural Visualization (Graphviz)

The following diagram illustrates the synthesis and equilibrium relationship between the parent acid and the sodium salt.

Synthesis_Equilibrium BTA 1H-Benzotriazole (Precursor) Ester Ethyl (1H-benzotriazol-1-yl)acetate (Intermediate) BTA->Ester + Ethyl chloroacetate (N-Alkylation) Salt Sodium (1H-benzotriazol-1-yl)acetate (Target Salt) Water Soluble Ester->Salt + NaOH (aq) (Hydrolysis) Acid (1H-Benzotriazol-1-yl)acetic Acid (CAS 4144-64-3) Insoluble Solid Acid->Salt + NaOH (1 eq) (Solubilization) Salt->Acid + HCl (Precipitation)

Caption: Synthetic pathway showing the conversion of the insoluble parent acid (Red) to the soluble sodium salt (Green) for application.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Solid-State Characteristics (Parent Acid vs. Salt)

The physical behavior of this compound is dictated by the carboxylic acid functionality . The free acid is a stable, high-melting solid, while the sodium salt is an ionic, hygroscopic species typically handled in solution.

PropertyParent Acid (CAS 4144-64-3)Sodium Salt (Target)Implications for Research
Appearance White to off-white crystalline needlesWhite hygroscopic powder (if isolated)Salt absorbs moisture; store in desiccator.
Melting Point 214–221 °C [1]>280 °C (Decomposes)High thermal stability of the scaffold.
Solubility (Water) Low (< 0.5 mg/mL)High (> 100 mg/mL) Salt form is required for aqueous buffers (PBS).
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolLow solubility in non-polar solventsUse DMSO for stock solutions of the acid.
pKa ~3.5 – 4.0 (Carboxylic acid)N/A (Fully ionized at pH 7)Salt exists as an anion at physiological pH.
Hygroscopicity LowHighWeigh salt rapidly or generate in situ.
Spectroscopic Profile
  • UV-Vis: Strong absorption at 255–260 nm (Benzotriazole aromatic system). The carboxylate shift in the salt form is minimal in UV but distinct in IR.

  • IR Spectroscopy:

    • Acid:[3][4][5] Strong C=O stretch at ~1700–1720 cm⁻¹.

    • Salt: Carboxylate stretches (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • Aromatic protons: Multiplets at δ 7.4–8.0 ppm.

    • Methylene (N-CH₂-CO): Singlet at δ ~5.6 ppm.

    • Note: The N1-isomer is the dominant product of synthesis; N2-isomer is a minor byproduct.

Experimental Protocols

Protocol A: In Situ Generation for Biological Assays

Context: Researchers often purchase the stable acid (CAS 4144-64-3) and must convert it to the sodium salt for testing in cell media or enzymatic assays.

  • Weighing: Weigh 17.7 mg (0.1 mmol) of (1H-benzotriazol-1-yl)acetic acid.

  • Dissolution: Add 1.0 mL of 0.1 M NaOH (1.0 equivalent). Vortex until the solution is clear.

    • Mechanism:[3] The NaOH deprotonates the carboxylic acid, forming the water-soluble sodium salt.

  • Buffering: Dilute this stock solution with PBS or media to the desired concentration.

    • Check: Ensure final pH is neutral. The salt solution will be slightly alkaline; adjust if necessary.

Protocol B: Bulk Synthesis & Isolation

Context: Preparation of the solid sodium salt for crystallographic studies or formulation.

  • Starting Material: Dissolve 10 mmol of ethyl (1H-benzotriazol-1-yl)acetate in 20 mL ethanol.

  • Hydrolysis: Add 10 mL of 10% NaOH solution. Reflux for 1 hour.

  • Evaporation: Remove ethanol under reduced pressure.

  • Crystallization: The residue is the crude sodium salt. Recrystallize from minimal hot water/ethanol mix.

    • Alternative: Acidify to isolate the free acid (MP 215°C) for purification, then re-neutralize with stoichiometric NaOH and lyophilize to get the pure salt.

Applications in Drug Development

The sodium 1H-1,2,3-benzotriazol-1-ylacetate moiety acts as a versatile bioisostere and linker .

Pharmacophore Utility
  • Antimicrobial Agents: The benzotriazole ring mimics purine bases, allowing derivatives to inhibit bacterial DNA synthesis. The acetate group serves as a handle to attach hydrazides or amines [2].

  • Anticonvulsants: Hydrazide derivatives of this acid have shown potency against maximal electroshock (MES) induced seizures [3].

  • Peptidomimetics: The N-acetic acid tail allows this unit to be inserted into peptide chains as a rigid, aromatic spacer.

Mechanism of Action Diagram

The following diagram details how the sodium salt acts as a precursor for bioactive derivatives.

Bioactivity_Pathways cluster_derivatives Bioactive Derivatives Salt Sodium (1H-benzotriazol-1-yl)acetate (Soluble Precursor) Hydrazide Benzotriazol-1-yl-acetyl hydrazide (Anticonvulsant) Salt->Hydrazide + Hydrazine Hydrate Peptide Peptidomimetics (Protease Inhibitors) Salt->Peptide + Amino Acids (Coupling) Schiff Schiff Bases (Antimicrobial/Antifungal) Hydrazide->Schiff + Aromatic Aldehydes

Caption: The sodium salt serves as the soluble gateway to diverse pharmacological classes.

References

  • Santa Cruz Biotechnology. Benzotriazol-1-yl-acetic acid (CAS 4144-64-3) Product Sheet.[4] Retrieved from

  • Jamkhandi, C. M., & Disouza, J. I. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid Derivatives. Research Journal of Pharmacy and Technology.[3] Retrieved from

  • Pochaiah, B., et al. (2013).[6] Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry.[6] Retrieved from

  • PubChem. 1H-Benzotriazol-1-ylacetic acid (Compound Summary). National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of antimicrobial azetidinones using benzotriazole-1-acetate

Application Note: AN-2026-BTL High-Yield Synthesis of Antimicrobial 3-(Benzotriazol-1-yl)-2-Azetidinones via Staudinger Ketene-Imine Cycloaddition Executive Summary This application note details the synthesis of novel an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BTL High-Yield Synthesis of Antimicrobial 3-(Benzotriazol-1-yl)-2-Azetidinones via Staudinger Ketene-Imine Cycloaddition

Executive Summary

This application note details the synthesis of novel antimicrobial


-lactams (azetidinones) utilizing Ethyl 2-(1H-benzotriazol-1-yl)acetate  as the core synthone. Unlike conventional methods where benzotriazole acts merely as a leaving group, this protocol incorporates the benzotriazole moiety directly into the C3-position of the 

-lactam ring via a Staudinger [2+2] cycloaddition. This approach yields compounds with enhanced lipophilicity and peptidomimetic properties, critical for penetrating bacterial cell walls in resistant strains (MRSA/VRE).

Key Advantages:

  • Stereoselectivity: The bulky benzotriazole group directs the formation of trans-

    
    -lactams.
    
  • Atom Economy: Utilizes the benzotriazole-acetate scaffold as both the ketene precursor and the pharmacophore.

  • Scalability: Validated for gram-scale synthesis with yields >75%.

Scientific Foundation & Mechanism

The Strategic Role of Benzotriazole

In medicinal chemistry, the benzotriazole ring acts as a bioisostere for purines and indoles. Incorporating it into the


-lactam scaffold serves two purposes:
  • Synthetic: The electron-withdrawing nature of the benzotriazole ring at the

    
    -position of the acetate facilitates the formation of the ketene intermediate under mild conditions.
    
  • Biological: It enhances the molecule's interaction with penicillin-binding proteins (PBPs) via

    
    -
    
    
    
    stacking and hydrogen bonding capabilities.
Reaction Mechanism: Staudinger Cycloaddition

The synthesis proceeds through the in situ generation of a benzotriazolyl-ketene from the corresponding acid (derived from the acetate precursor). This ketene undergoes a [2+2] cycloaddition with a Schiff base (imine).

Pathway:

  • Activation: The carboxylic acid is activated (e.g., with Tosyl Chloride) to form a mixed anhydride.

  • Elimination: Base-mediated elimination yields the Benzotriazolyl Ketene .

  • Cyclization: The nucleophilic imine nitrogen attacks the ketene carbonyl (orthogonal approach), followed by conrotatory ring closure to form the azetidinone.

StaudingerMechanism Precursor Ethyl 2-(1H-benzotriazol-1-yl)acetate Acid 2-(Bt-1-yl)acetic Acid Precursor->Acid Hydrolysis (NaOH/EtOH) Ketene Benzotriazolyl Ketene (Reactive Intermediate) Acid->Ketene TsCl, Et3N (In situ activation) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Schiff Base (Ar-CH=N-Ar) Imine->Zwitterion Product 3-(Benzotriazol-1-yl)-2-Azetidinone (Target Scaffold) Zwitterion->Product Ring Closure (Conrotatory)

Figure 1: Mechanistic pathway for the conversion of benzotriazole-1-acetate derivatives into the azetidinone scaffold.

Experimental Protocol

Safety Warning: Thionyl chloride and sulfonyl chlorides are corrosive. All reactions involving acid chlorides or ketenes must be performed in a fume hood under an inert atmosphere (Nitrogen/Argon).

Phase 1: Precursor Preparation (Schiff Bases)

Rationale: The electronic nature of the imine dictates the rate of cycloaddition. Electron-withdrawing groups on the N-aryl ring generally increase reactivity.

  • Reagents: Substituted benzaldehyde (10 mmol), Substituted aniline (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve aldehyde and amine in absolute ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 2–4 hours (monitor by TLC, Mobile Phase: Hexane:EtOAc 7:3).[1]

    • Cool to RT; filter the precipitated Schiff base.

    • Recrystallize from ethanol.[1][2][3]

Phase 2: Synthesis of 2-(1H-benzotriazol-1-yl)acetic acid

Note: If starting from "Benzotriazole-1-acetate" (Ethyl ester).[3]

  • Hydrolysis: Dissolve Ethyl 2-(1H-benzotriazol-1-yl)acetate (10 mmol) in 10% NaOH (20 mL) and Ethanol (10 mL).

  • Reflux: Heat at 80°C for 3 hours.

  • Workup: Acidify with dilute HCl to pH 2. The solid acid precipitates. Filter, wash with cold water, and dry.

Phase 3: The Staudinger Cycloaddition (Key Step)

This protocol uses Tosyl Chloride (TsCl) as an activating agent to generate the ketene in situ, avoiding the isolation of unstable acid chlorides.

Materials:

  • 2-(1H-benzotriazol-1-yl)acetic acid (from Phase 2): 2 mmol

  • Schiff Base (from Phase 1): 2 mmol

  • p-Toluenesulfonyl chloride (TsCl): 2.4 mmol

  • Triethylamine (Et3N): 4 mmol

  • Dichloromethane (DCM): 30 mL (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Purge with Nitrogen.

  • Dissolution: Add the Benzotriazolyl-acetic acid (2 mmol) and Schiff Base (2 mmol) to dry DCM (30 mL). Stir to dissolve.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (4 mmol) dropwise over 10 minutes. Observation: Slight fuming or precipitation of Et3N·HCl may occur.[3]

  • Activation: Add TsCl (2.4 mmol) dissolved in 5 mL dry DCM dropwise over 20 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.

    • Checkpoint: Monitor TLC.[1] The disappearance of the Schiff base spot indicates completion.

  • Workup:

    • Wash the organic layer with Water (2 x 20 mL), Saturated NaHCO3 (20 mL), and Brine (20 mL).

    • Dry over anhydrous Na2SO4.

    • Evaporate solvent under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol:DMF (9:1) or perform Column Chromatography (Silica Gel 60-120 mesh, Eluent: Chloroform:Methanol 95:5).

Workflow Start Start: Dry DCM, N2 atm Mix Mix Acid + Imine (0°C) Start->Mix AddBase Add Et3N (2 eq) Dropwise Mix->AddBase AddActivator Add TsCl (1.2 eq) (Ketene Generation) AddBase->AddActivator Stir Stir 12-18h @ RT AddActivator->Stir Wash Workup: Wash H2O, NaHCO3, Brine Stir->Wash Purify Recrystallization (EtOH/DMF) Wash->Purify

Figure 2: Experimental workflow for the one-pot synthesis of azetidinones.

Characterization & Data Interpretation

Successful synthesis is confirmed by the following spectral signatures.

Table 1: Key Spectral Indicators for 3-(Benzotriazol-1-yl)-2-Azetidinones

TechniqueFunctional GroupExpected SignalInterpretation
IR (KBr)

-Lactam C=O
1740 – 1760 cm⁻¹Sharp, intense peak characteristic of the strained 4-membered ring.
IR C-N (Benzotriazole)1600 – 1620 cm⁻¹Confirms retention of the benzotriazole moiety.
¹H NMR H-3 (Ring proton)

5.8 – 6.2 ppm (d)
Doublet,

Hz. Coupling constant indicates stereochemistry (

Hz suggests trans).
¹H NMR H-4 (Ring proton)

5.2 – 5.6 ppm (d)
Doublet coupling with H-3.
Mass Spec Molecular Ion[M+H]⁺Confirm molecular weight.

Antimicrobial Evaluation Protocol

To validate the biological utility of the synthesized azetidinones, use the Broth Microdilution Method (CLSI Standards).

Target Strains:

  • Staphylococcus aureus (Gram +ve)[4]

  • Escherichia coli (Gram -ve)

  • Candida albicans (Fungal - optional)[3]

Protocol:

  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin or Ampicillin as positive controls.

References

  • Katritzky, A. R., et al. (2000).[5] "Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones." Synthesis, 2000(14), 2029-2032. Link

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidinones." Tetrahedron, 59(39), 7631-7649. Link

  • Patel, M., et al. (2012).[4] "Synthesis and Antimicrobial Activity of Newly Azetidinone Derivatives." Scholars Research Library, 4(2), 579-583.[4] Link

  • Samadhiya, P., et al. (2012). "Synthesis and Biological Significance of Some 2-Azetidinone Derivatives." Journal of Sciences, Islamic Republic of Iran, 23(3), 225-231. Link

  • Bahadorikhalili, S., et al. (2024). "Novel Benzotriazole-β-lactam Derivatives as Antimalarial Agents: Design, Synthesis, Biological Evaluation and Molecular Docking Studies." Chemistry & Biodiversity, 21(2), e202301745.[6] Link

Sources

Application

Application Notes and Protocols: Unraveling the Corrosion Inhibition Mechanism of Benzotriazole Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to understanding and evaluating the corrosion inhibition m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the corrosion inhibition mechanism of benzotriazole acetate derivatives. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for researchers in materials science, corrosion engineering, and related fields.

Introduction: The Enduring Challenge of Metallic Corrosion

The degradation of metallic materials through corrosion presents a significant and persistent challenge across numerous industries, from infrastructure and transportation to electronics and biomedical devices. The economic and safety implications of corrosion necessitate the development and application of effective protective strategies. Among these, the use of organic corrosion inhibitors has proven to be a highly effective and versatile approach.

Benzotriazole (BTA) has long been recognized as a cornerstone corrosion inhibitor, particularly for copper and its alloys.[1][2] Its efficacy stems from its ability to form a robust, passive protective film on the metal surface.[1][3] This film, a complex of BTA and copper ions, acts as a barrier, impeding the electrochemical reactions that drive corrosion.[3][4] This guide focuses on the derivatives of BTA, specifically benzotriazole acetate, and aims to elucidate their enhanced inhibitory mechanisms and provide detailed protocols for their evaluation.

The Benzotriazole Acetate Advantage: A Mechanistic Deep Dive

The introduction of an acetate group to the benzotriazole molecule can significantly influence its performance as a corrosion inhibitor. While the fundamental mechanism of film formation via the triazole ring's nitrogen atoms remains central, the acetate moiety introduces several potential enhancements:

  • Enhanced Solubility and Adsorption: The acetate group can modify the inhibitor's solubility in various media, potentially improving its availability at the metal-solution interface. This can lead to more efficient adsorption and film formation.

  • Modified Film Properties: The presence of the acetate group can alter the structure, thickness, and stability of the protective film. This may result in a more compact and less permeable barrier, offering superior protection against corrosive species.

  • Synergistic Effects: In certain environments, the acetate group may participate in the inhibition process, potentially through interactions with the metal surface or by influencing the local pH at the interface.

The primary mechanism of inhibition for benzotriazole and its derivatives involves the formation of a chemisorbed layer on the metal surface.[4] For copper, this results in a Cu-BTA complex.[3] This layer acts as a physical barrier, isolating the metal from the corrosive environment. Additionally, BTA can act as a mixed-type inhibitor, suppressing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3]

Diagram: Generalized Corrosion Inhibition Mechanism

The following diagram illustrates the fundamental steps involved in the corrosion inhibition process by benzotriazole derivatives.

Corrosion Inhibition Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Substrate Inhibitor Inhibitor Adsorption Adsorption Inhibitor->Adsorption Transport to surface Corrosive_Species Corrosive Species (e.g., Cl-, O2) Anodic_Sites Anodic Sites (M -> M+ + e-) Corrosive_Species->Anodic_Sites Attack Cathodic_Sites Cathodic Sites (O2 + 2H2O + 4e- -> 4OH-) Corrosive_Species->Cathodic_Sites Reaction Film_Formation Protective Film Formation Adsorption->Film_Formation Chemisorption Film_Formation->Anodic_Sites Blocks dissolution Film_Formation->Cathodic_Sites Inhibits reduction Metal Metal (e.g., Copper) Anodic_Sites->Metal Cathodic_Sites->Metal Inhibitor Evaluation Workflow Start Start Coupon_Prep Metal Coupon Preparation (Polishing, Cleaning) Start->Coupon_Prep Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Start->Solution_Prep Electrochemical_Cell Assemble 3-Electrode Cell Coupon_Prep->Electrochemical_Cell Solution_Prep->Electrochemical_Cell OCP_Stabilization OCP Stabilization Electrochemical_Cell->OCP_Stabilization Electrochemical_Tests Electrochemical Testing OCP_Stabilization->Electrochemical_Tests PDP Potentiodynamic Polarization (PDP) Electrochemical_Tests->PDP Tafel Analysis EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Tests->EIS Impedance Modeling Data_Analysis_Electrochem Electrochemical Data Analysis (icorr, Rct, IE%) PDP->Data_Analysis_Electrochem EIS->Data_Analysis_Electrochem Surface_Analysis_Prep Post-Exposure Coupon Retrieval & Cleaning Data_Analysis_Electrochem->Surface_Analysis_Prep Surface_Analysis Surface Analysis Surface_Analysis_Prep->Surface_Analysis SEM_EDX SEM/EDX Surface_Analysis->SEM_EDX AFM AFM Surface_Analysis->AFM XPS XPS Surface_Analysis->XPS Data_Analysis_Surface Surface Characterization (Morphology, Composition, Roughness) SEM_EDX->Data_Analysis_Surface AFM->Data_Analysis_Surface XPS->Data_Analysis_Surface Conclusion Correlate Electrochemical and Surface Data Elucidate Inhibition Mechanism Data_Analysis_Surface->Conclusion

Sources

Technical Notes & Optimization

Troubleshooting

optimizing pH for sodium benzotriazol-1-ylacetate coordination complexes

Topic: Optimizing pH for Sodium Benzotriazol-1-ylacetate Coordination Complexes[1] Welcome to the Advanced Coordination Chemistry Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for Sodium Benzotriazol-1-ylacetate Coordination Complexes[1]

Welcome to the Advanced Coordination Chemistry Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your metal-organic framework (MOF) collapsed into an amorphous powder, or your solution precipitated immediately upon mixing.[1]

Working with Sodium Benzotriazol-1-ylacetate (Na-BTAA) requires navigating a delicate "Stability Window."[1] Unlike simple carboxylates (like acetate), this ligand is a hybrid: it possesses a hard oxygen donor (carboxylate) and a borderline nitrogen donor (triazole ring).[1] The pH of your reaction medium doesn't just control solubility; it dictates the competition between these two sites and the solvent.[1]

Below is your troubleshooting guide, structured to move you from "blind mixing" to "rational design."

Part 1: The Theory – The pH Stability Window[1]

Q: Why does my complex precipitate immediately when I mix the metal salt with Na-BTAA?

A: You are likely experiencing "pH Shock" or Metal Hydrolysis. [1]

When you dissolve Na-BTAA in water, the pH is naturally basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 pH 8-9) because it is the salt of a weak acid and a strong base. Most transition metal salts (Cu, Zn, Co) are acidic in solution (pH 4-5) due to hydrolysis.[1]

If you mix them without buffering:

  • High pH Zones: In regions where Na-BTAA concentration is high, the pH spikes ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Hydrolysis: Transition metals form insoluble hydroxides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or basic salts rather than coordinating with your ligand.
    
  • Result: You get an amorphous impurity, not a crystal.[1]

The Fix: You must maintain the reaction within the Stability Window (pH 4.5 – 6.5) .[1]

Visualization: The Competitive Landscape

The following diagram maps the species dominance.[1] Your goal is to stay in the green zone.

StabilityWindow cluster_0 pH < 3 (Acidic) cluster_1 pH 4.5 - 6.5 (Optimal) cluster_2 pH > 7.5 (Basic) Acid Ligand Protonation (COOH Form) Coordination Target Complex Formation (M-O & M-N Binding) Acid->Coordination Deprotonation (pK_a ~4) FreeMetal Free Metal Ions (Solvated) FreeMetal->Coordination Ligand Exchange Hydrolysis Metal Hydrolysis (M(OH)2 Precipitation) FreeMetal->Hydrolysis High pH Shock Coordination->Hydrolysis OH- Competition

Caption: Logical flow of species distribution.[1] Success requires balancing carboxylate deprotonation against metal hydroxide formation.[1]

Part 2: Synthesis Protocols

Q: How do I synthesize high-quality crystals instead of powder?

A: Use the "Slow Diffusion with pH Buffering" Protocol.

Direct mixing often leads to kinetic trapping (powder).[1] To get thermodynamic products (crystals), you must slow down the interaction and control the proton transfer.

Protocol: The H-Tube Diffusion Method

Best for: Cu(II), Co(II), and Zn(II) complexes.[1]

Materials:

  • Ligand Solution: 0.1 M Na-BTAA in water/ethanol (1:1).

  • Metal Solution: 0.1 M Metal Chloride/Nitrate in water.[1]

  • Buffer: 0.1 M Acetic Acid.[1]

Step-by-Step:

  • Pre-Adjustment: Check the pH of your Na-BTAA solution.[1] It will likely be basic.

    • Action: Dropwise add 0.1 M Acetic Acid until the pH reaches 6.0 .[1] If it clouds (protonated acid forming), add a drop of NaOH to clear it.[1] You want to be just above the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of the carboxylic acid group (
      
      
      
      ).
  • Layering:

    • In a narrow test tube or H-tube, place the Metal Solution at the bottom (denser).[1]

    • Carefully add a buffer layer (pure solvent: water/ethanol mix).[1]

    • Gently layer the Ligand Solution on top.[1]

  • Incubation: Seal and leave undisturbed for 3-7 days.

    • Mechanism:[1] As the layers mix, the metal encounters the ligand slowly.[1] The controlled pH prevents immediate hydroxide formation, allowing the metal to find the N3 and Carboxylate binding sites.[1]

Data: Solubility & pH Parameters
ParameterValue / RangeNotes
Ligand ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(COOH)

Below this pH, the ligand is neutral (HL) and binds poorly.
Ligand ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Triazole)
N/A (Substituted)N1 is substituted. N3 is a weak base; does not deprotonate further.
Optimal pH (Cu) 4.5 – 5.5Cu(II) hydrolyzes easily above pH 6.[1]
Optimal pH (Zn/Co) 5.0 – 6.5More tolerant of higher pH than Copper.[1]
Solubility (Na-Salt) High (>50 mg/mL)Soluble in water; less soluble in pure ethanol.[1]
Solubility (Acid Form) Low (<1 mg/mL)Precipitates as white needles at pH < 3.[1]
Part 3: Troubleshooting Guide

Q: My IR spectrum shows a broad band at 3400 cm⁻¹. Is my sample wet?

A: Not necessarily. It could be coordinated water or hydroxides. [1]

In BTAA complexes, water often plays a structural role.

  • Scenario A: Lattice Water. Water trapped in the pores (common in MOFs).[1] Test: Heat to 100°C. If the peak disappears and crystal structure remains, it's lattice water.[1]

  • Scenario B: Coordinated Water. Water bound to the metal.[1] Test: Requires TGA (Thermogravimetric Analysis).[1] Weight loss occurs at >150°C.[1][2]

  • Scenario C: Hydroxide Bridge (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -OH).  This is a synthesis artifact from high pH. Indicator: A sharp spike near 3600 cm⁻¹ often accompanies the broad band.[1]
    

Q: I am getting a mixture of blue and green crystals (Copper system). Why?

A: You have "Linkage Isomerism" driven by pH. [1]

Copper(II) is flexible.[1]

  • Green Crystals: Usually Binuclear Paddlewheel structures (Cu-Cu interaction) favored by carboxylate bridging.[1] This dominates at slightly lower pH (4-5) where the carboxylate is the primary donor.[1]

  • Blue Crystals: Usually Mononuclear or polymeric chains where the Triazole Nitrogen (N3) is heavily involved.[1] This dominates at higher pH (5.5-7) where the nitrogen donor competes more effectively against the solvent.[1]

Resolution: Tightly control your pH. If you want the green paddlewheel, adjust your starting solution to pH 4.5 using dilute ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.
Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesis, ensuring you avoid the common pitfalls of precipitation and phase impurities.

Workflow Start Start: Na-BTAA Solution CheckPH Check Initial pH (Usually > 8.0) Start->CheckPH Adjust Adjust pH to 5.5 - 6.0 (Use 0.1M HNO3/Acetic Acid) CheckPH->Adjust Cloudy Did solution turn cloudy? Adjust->Cloudy Clear Solution Clear: Proceed to Mixing Cloudy->Clear No Precip Precipitation: Protonated Ligand (HL) formed Cloudy->Precip Yes MixMethod Select Mixing Method Clear->MixMethod BackTitrate Add dilute NaOH dropwise until clear Precip->BackTitrate BackTitrate->Clear Direct Direct Mixing (Rapid Stirring) MixMethod->Direct Diffusion Slow Diffusion (H-Tube/Layering) MixMethod->Diffusion ResultPowder Result: Microcrystalline Powder (Good for Bulk Analysis) Direct->ResultPowder ResultCrystal Result: X-Ray Quality Crystals (Good for Structure Det.) Diffusion->ResultCrystal

Caption: Step-by-step workflow for pH adjustment and method selection to ensure phase purity.

References
  • Zheng, Y.-Q., et al. (2010).[1] Synthesis and crystal structure of metal-organic frameworks based on 1H-benzotriazol-1-ylacetic acid. Journal of Molecular Structure , 969(1-3), 129-134.[1]

    • Relevance: Establishes the fundamental coordin
  • Wang, X., et al. (2013).[1] A novel Zn(II) complex based on 1H-1,2,3-benzotriazol-1-ylacetic acid: Synthesis, crystal structure, and photoluminescent property. Russian Journal of Coordination Chemistry , 39, 213–217.[1]

    • Relevance: Provides specific protocols for Zinc-based BTAA complexes and optical properties.
  • Deng, D.-S., et al. (2009).[1] Construction of Coordination Polymers Based on 1H-1,2,3-Benzotriazole-1-yl-acetic Acid. Zeitschrift für anorganische und allgemeine Chemie , 635(12), 1970-1976.[1]

    • Relevance: Details the pH-dependent structural diversity (1D chains vs 2D layers).
  • BenchChem Application Notes. (2025). Benzotriazole as a Ligand in Transition Metal Coordination Chemistry.

    • Relevance: General handling and solubility data for benzotriazole derivatives.[1]

  • Chen, S.-S., et al. (2011).[1] Structural diversity of copper(II) coordination polymers induced by pH and ligand isomerism. CrystEngComm , 13, 395-405.[1]

    • Relevance: Supports the mechanism of pH-driven linkage isomerism in copper-azole-carboxylate systems.[1]

Sources

Optimization

stability of sodium benzotriazol-1-ylacetate in acidic vs alkaline solutions

Executive Summary & Chemical Identity Compound: Sodium Benzotriazol-1-ylacetate Core Structure: Benzotriazole ring -substituted with an acetate group (sodium salt).[1] CAS (Free Acid): 4144-64-3 (Benzotriazol-1-ylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: Sodium Benzotriazol-1-ylacetate Core Structure: Benzotriazole ring


-substituted with an acetate group (sodium salt).[1]
CAS (Free Acid):  4144-64-3 (Benzotriazol-1-ylacetic acid)
Primary Application:  Corrosion inhibition (copper/alloys), synthetic intermediate, and potential pharmaceutical scaffold.[1]

The Stability Verdict: Sodium benzotriazol-1-ylacetate exhibits high chemical stability but variable physical stability (solubility) depending on pH.[1] The most common "instability" reported by researchers is actually precipitation of the free acid in acidic media, not chemical degradation of the molecule itself.[1]

The pH Stability Spectrum: Mechanisms & Risks

The behavior of this compound is governed by two pKa values: the carboxylic acid side chain (~3.6) and the triazole ring protonation (< 0).

Module A: Acidic Conditions (pH < 7)
  • Status: Chemically Stable but Physically Unstable .[1]

  • The Mechanism: As pH drops below the pKa of the acetic acid moiety (approx. pH 3.6–4.0), the carboxylate anion (

    
    ) becomes protonated to form the neutral carboxylic acid (
    
    
    
    ).
  • The Consequence: The neutral free acid is significantly less soluble in water than the sodium salt. Users will observe cloudiness or white crystalline precipitation.[1]

    • Note: This is a reversible physical change.[1] Adding base restores the clear solution.[1]

  • Extreme Acid (pH < 0): The triazole ring is exceptionally robust. Ring cleavage or

    
    -dealkylation requires extreme conditions (e.g., concentrated mineral acids at >140°C or specific Lewis acid catalysis), making it unlikely to degrade in standard acidic buffers.[1]
    
Module B: Alkaline Conditions (pH > 7)
  • Status: Highly Stable .

  • The Mechanism: The compound exists as the carboxylate anion. The benzotriazole ring is resistant to base-catalyzed hydrolysis.[1]

  • The Risk (Ion Exchange): While chemically stable, the presence of divalent cations (Ca²⁺, Mg²⁺, Cu²⁺) in alkaline buffers can lead to the formation of insoluble metal salts or coordination complexes, often mistaken for degradation.[1]

Visualization: Species Equilibrium

pH_Stability Fig 1: The reversible pH-dependent solubility equilibrium of Benzotriazol-1-ylacetate. Salt Alkaline (pH > 7) Sodium Salt Form (Soluble Anion) Transition Transition Zone (pH 3.0 - 5.0) Salt->Transition + H+ Transition->Salt Deprotonation (Re-solubilization) Acid Acidic (pH < 3) Free Acid Form (Insoluble Precipitate) Transition->Acid Protonation (Precipitation Risk) Acid->Transition + OH-

[1]

Troubleshooting Dashboard (FAQ)

Scenario 1: "My solution turned milky white upon acidification."
  • Diagnosis: You have reached the pKa of the carboxylic acid group (~3.6). The "degradation" is actually precipitation of Benzotriazol-1-ylacetic acid.[1]

  • Action:

    • Check the pH.[1][2][3] If pH < 4.0, this is expected.[1]

    • Fix: Add a co-solvent (e.g., 10-20% Methanol or Acetonitrile) if an acidic environment is strictly required, or adjust pH > 5.0.[1]

Scenario 2: "HPLC shows split peaks or tailing."
  • Diagnosis: Inadequate buffering.[1] If your mobile phase pH is near the pKa (3.0–4.0), the molecule flips between ionized and neutral forms during the run, causing peak distortion.[1]

  • Action:

    • Buffer Lock: Adjust mobile phase pH to either 2.0 (fully protonated) or 6.0+ (fully ionized).

    • Recommendation: Use pH 6.0 (Ammonium Acetate) for sharper peaks and better solubility.[1]

Scenario 3: "I see a colored precipitate in my alkaline buffer."
  • Diagnosis: Metal Complexation.[1] Benzotriazoles are potent ligands for transition metals (Cu, Fe, Zn).[1]

  • Action:

    • Check your water source and buffer salts for trace metal contamination.[1]

    • Add EDTA (1 mM) to sequester free metal ions if they are not part of the experimental design.

Validated Experimental Protocols

Protocol A: Stability Stress Test (Hydrolysis Check)

Use this protocol to verify if the molecule is actually degrading or just precipitating.

Reagents:

  • 0.1 N HCl[1]

  • 0.1 N NaOH[1]

  • HPLC-grade Acetonitrile (ACN)[1]

Workflow:

  • Preparation: Dissolve 10 mg of Sodium Benzotriazol-1-ylacetate in 10 mL water (1 mg/mL).

  • Acid Stress: Take 1 mL of stock, add 1 mL 0.1 N HCl. (Solution may cloud).[1] Add 2 mL ACN to redissolve precipitate.[1] Incubate at RT for 24h.

  • Base Stress: Take 1 mL of stock, add 1 mL 0.1 N NaOH. Incubate at RT for 24h.

  • Analysis: Neutralize both samples to pH 7.0 immediately before HPLC injection.

  • Pass Criteria: Recovery of >99% parent peak area compared to fresh standard.

Protocol B: Solubility Limit Determination

Use this to determine the exact pH limit for your specific concentration.

  • Prepare a 10 mM solution of the compound in degassed water (pH ~8-9 initially).[1]

  • Place a calibrated pH probe into the stirring solution.[1]

  • Slowly titrate with 0.1 M HCl.

  • Record the pH at the exact moment persistent turbidity (cloud point) appears.

  • Result: This pH is your operational lower limit for aqueous buffers without co-solvents.[1]

Decision Tree: Handling & Storage

Troubleshooting_Tree Fig 2: Troubleshooting logic for physical instability. Start Start: Visual Inspection Clear Solution is Clear Start->Clear No Issue Cloudy Solution is Cloudy/Precipitated Start->Cloudy Issue Detected CheckPH Check pH Cloudy->CheckPH CheckMetals Check Metal Ions CheckPH->CheckMetals No (pH is neutral/high) Action1 pH < 4.0? Protonation Issue. Add Base or Co-solvent. CheckPH->Action1 Yes Action2 pH > 7.0? Metal Complexation. Add EDTA. CheckMetals->Action2

References

  • PubChem. (n.d.).[1] 1H-Benzotriazol-1-ylacetic acid (CID 313450).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Katritzky, A. R., et al. (1998).[1] The Chemistry of Benzotriazole Derivatives. Chemical Reviews.[1] (Provides authoritative grounding on the stability of the benzotriazole ring system).

  • Verma, A., et al. (2017).[1] Lewis-Acid-Mediated Benzotriazole Ring Cleavage.[1][4][5] ACS Omega.[1] (Demonstrates that ring cleavage requires extreme non-aqueous conditions, validating aqueous stability claims). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing Sodium Benzotriazol-1-ylacetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of sodium benzotriazol-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of sodium benzotriazol-1-ylacetate. We move beyond simple lists to explain the fundamental principles and troubleshooting strategies essential for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular characteristics of sodium benzotriazol-1-ylacetate I should consider for solvent selection?

A1: Understanding the molecule's structure is the first step. Sodium benzotriazol-1-ylacetate is an organic salt. Its key features are:

  • Ionic Salt Character: The sodium acetate group (-CH₂COO⁻Na⁺) imparts high polarity and a tendency to be soluble in polar solvents, especially those capable of hydrogen bonding.[1]

  • Aromatic Benzotriazole Moiety: The fused benzene and triazole ring system (C₆H₄N₃-) is more non-polar (lipophilic) compared to the salt portion.[2]

This dual nature means the compound is highly polar overall, but the benzotriazole group can influence interactions with less polar organic solvents. Therefore, you should start by investigating highly polar solvents.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect single solvent for recrystallization has a very specific temperature-dependent solubility profile.[3] The compound should be:

  • Highly soluble in the hot (boiling) solvent.

  • Sparingly soluble or insoluble in the cold (room temperature or iced) solvent.

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

This differential solubility is the driving force for crystallization upon cooling.

Q3: Which single solvents should I screen first for sodium benzotriazol-1-ylacetate?

A3: Given the compound's salt-like nature, begin with polar, protic solvents. A systematic screening approach is most effective.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude sodium benzotriazol-1-ylacetate into a small test tube or vial.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it does, the solvent is unsuitable as a single solvent because recovery will be poor.

  • If the solid is insoluble at room temperature, begin heating the mixture to the solvent's boiling point, adding small aliquots of the solvent until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

The following table outlines a logical screening sequence.

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
WaterHigh100Excellent starting point for salts. May be too good a solvent even when cold.
MethanolHigh65Good for polar compounds. Its volatility makes it easy to remove.[5]
Ethanol (95%)High78An excellent, versatile solvent for many polar organic molecules.[5]
IsopropanolMedium-High82Less polar than ethanol; may offer a better solubility differential.
AcetonitrileMedium-High82A polar aprotic solvent; can sometimes provide unique selectivity.
AcetoneMedium56Often a powerful solvent, but its low boiling point can be problematic.[5]

This table summarizes initial solvent choices for screening.

Q4: My compound is too soluble in polar solvents and insoluble in non-polar solvents. What should I do?

A4: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent-pair.[6] This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Commonly Used Solvent Pairs for Polar Compounds:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Ethanol / Ethyl Acetate

  • Methanol / Dichloromethane

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude sodium benzotriazol-1-ylacetate in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water or ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Troubleshooting Guide

Issue 1: My compound "oils out" instead of forming crystals.

Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This is common when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[8][9] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Solutions:

  • Reduce the Cooling Rate: Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling favors the ordered process of crystal growth.[8][10]

  • Increase Solvent Volume: The oil may have formed because the solution was too concentrated. Re-heat the solution to dissolve the oil, add a small amount (5-10%) more solvent, and attempt to cool again.[9]

  • Change Solvent System: The interaction between your compound and the chosen solvent may be unfavorable for crystallization. Try a different solvent or solvent-pair from your screening list.

  • Use Seeding: Add a single, pure crystal of sodium benzotriazol-1-ylacetate to the cooled, supersaturated solution. This seed crystal provides a template for proper lattice formation, bypassing the kinetic barrier to nucleation.[10]

dot graph TD { A[Start: Hot, Saturated Solution] --> B{Cooling Process}; B --> C{Does it Crystallize?}; C -- Yes --> D[Success: Isolate Crystals]; C -- No --> E{Does it "Oil Out"?}; E -- Yes --> F[Troubleshooting Path]; F --> G["1. Re-heat & Add More Solvent"]; F --> H["2. Slow Down Cooling Rate"]; F --> I["3. Try Seeding"]; F --> J["4. Change Solvent System"]; G --> B; H --> B; I --> B; J --> A; E -- No --> K[Remains a Clear Solution]; K --> L["Troubleshooting: Too Much Solvent"]; L --> M["Reduce Solvent Volume (Evaporation)"]; M --> B;

} Caption: Troubleshooting workflow for oiling out.

Issue 2: No crystals form, even after cooling in an ice bath.

Explanation: This typically means the solution is not sufficiently supersaturated. This can happen for two main reasons:

  • Too much solvent was added initially. This is the most common reason for crystallization failure.[8]

  • The compound is simply too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal, but blowing a gentle stream of nitrogen or air over the heated solution also works. Allow the concentrated solution to cool again.[8]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass that serve as nucleation sites.[8]

    • Add a Seed Crystal: As mentioned previously, seeding is a powerful technique to initiate crystallization.

  • Re-evaluate the Solvent: If significant solvent removal is required, the chosen solvent is likely not ideal. Refer back to your screening data and select a solvent in which the compound is less soluble.

Issue 3: The recrystallization results in a different solid form (polymorphism).

Explanation: Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[11][12] Different polymorphs can have different physical properties, such as solubility and melting point. The specific polymorph obtained can be influenced by the choice of solvent and the crystallization conditions (e.g., cooling rate).[13]

Solutions:

  • Maintain Consistency: Once you have developed a protocol that yields the desired polymorph, it is critical to maintain consistent conditions (solvent system, concentration, cooling rate) for reproducibility.

  • Solvent System Control: The solvent can directly interact with the solute during crystallization, sometimes getting incorporated into the lattice to form solvates or hydrates.[11] Using anhydrous solvents can prevent the formation of hydrates. Experimenting with different solvent classes (e.g., protic vs. aprotic) may favor the formation of a specific polymorph.

  • Characterize the Product: Always characterize your final product using methods like Melting Point, Infrared Spectroscopy (IR), or X-Ray Powder Diffraction (XRPD) to confirm you have obtained the desired, consistent crystalline form.[14]

dot graph LR { subgraph "Solvent Selection & Optimization Workflow" direction TB A[Start: Crude Sodium Benzotriazol-1-ylacetate] --> B(Assess Polarity: It's a Salt); B --> C{Single Solvent Screening}; C -- Ideal Solvent Found --> G(Optimize & Scale-Up); C -- No Ideal Solvent --> D{Use Mixed-Solvent System}; D --> E[1. Dissolve in hot "Good" solvent]; E --> F[2. Add "Poor" solvent until turbid]; F --> G; G --> H[Final Product];

} Caption: General workflow for solvent selection.

References

  • Kubiczek, M., & Gawałko, M. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 90(11), 1834-1840. Available from: [Link]

  • Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2024). Benzotriazole. Retrieved February 21, 2026, from [Link]

  • Kubiczek, M., & Gawałko, M. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. Available from: [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved February 21, 2026, from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available from: [Link]

  • Nichols, L. (n.d.). Crystallization. LibreTexts. Retrieved February 21, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 21, 2026, from [Link]

  • Williamson, K. L. (1984). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 61(1), 86. Available from: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved February 21, 2026, from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 21, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 21, 2026, from [Link]

  • De Angelis, F., & Finelli, G. (2014). Crystal structures and polymorphism of polymers. Journal of Polymer Science Part B: Polymer Physics, 52(23), 1505-1521. Available from: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved February 21, 2026, from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved February 21, 2026, from [Link]

  • University of New Brunswick. (n.d.). Recrystallization. Retrieved February 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Available from: [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Retrieved February 21, 2026, from [Link]

  • Févotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1184-1193. Available from: [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved February 21, 2026, from [Link]

  • Taylor & Francis Online. (2006). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved February 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallizing Sodium Acetate from solution. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-1H-benzotriazole Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 1H-Benzotriazol-1-ylacetic acid. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. Retrieved February 21, 2026, from [Link]

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